8-(2-fluorophenyl)-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2-fluorophenyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-8-4-2-1-3-7(8)10-15-9-5-13-6-14-11(9)16-10/h1-6H,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJXIFBIXREODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=NC=NC=C3N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677469 | |
| Record name | 8-(2-Fluorophenyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878287-56-0 | |
| Record name | 8-(2-Fluorophenyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 8 2 Fluorophenyl 9h Purine
Synthetic Routes to 8-Substituted Purine (B94841) Derivatives
The creation of 8-substituted purines can be approached in several ways, primarily by constructing the purine ring from a substituted pyrimidine (B1678525) or by direct modification of a pre-existing purine core. begellhouse.com The selective introduction of an aryl group at the C8 position has historically been a synthetic challenge, but modern methods have made a diverse range of these compounds more accessible. begellhouse.com
Strategies for Introducing the 2-Fluorophenyl Moiety at the C8 Position
A primary method for forging the C-C bond between the purine C8 carbon and the 2-fluorophenyl ring is through transition metal-catalyzed cross-coupling reactions. begellhouse.com A common precursor for these reactions is an 8-halopurine, typically 8-bromopurine. The bromine atom at the C8 position can be selectively introduced onto the purine scaffold, which then serves as a handle for subsequent coupling reactions. nih.govresearchgate.net
Another strategy involves the direct C-H arylation of the purine ring. nih.govrsc.org This method avoids the pre-functionalization step of halogenation, offering a more atom-economical approach. nih.gov Palladium and copper catalyst systems have been effectively used to mediate the coupling of purines with aryl halides, including those with fluorine substituents. nih.govcsic.es For instance, direct C8-H arylation of purines has been achieved using aryl iodides in the presence of CuI and a base like Cs2CO3. rsc.org
A classical, though perhaps less common, approach is the construction of the purine ring system from a suitably substituted pyrimidine precursor. This involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a carboxylic acid derivative, in this case, a derivative of 2-fluorobenzoic acid. For example, 4-amino-5-arylamidopyrimidines can undergo dehydrocyclization with reagents like phosphoryl chloride or phosphoric acid to form 8-arylpurines. koreascience.kr
Nucleophilic Aromatic Substitution Reactions in Purine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in purine chemistry, particularly for modifying the C2 and C6 positions, which are activated by the electron-withdrawing nature of the purine ring system. researchgate.netbenthamdirect.com While direct SNAr at the C8 position is less common for introducing aryl groups, this type of reaction is crucial for the synthesis of precursors and for subsequent modifications of the purine core.
For example, starting from 2,6-dichloropurine, the chlorine atoms at the C6 and C2 positions can be sequentially displaced by various nucleophiles. nih.govresearchgate.net The C6 position is generally more reactive and undergoes substitution first. researchgate.net This stepwise substitution allows for the controlled introduction of different functional groups, which can be essential for building more complex purine derivatives. nih.govresearchgate.netwipo.int
| Starting Material | Reagent | Position of Substitution | Product Type | Reference |
| 2,6-Dichloropurine | Amines | C6, then C2 | Aminopurines | researchgate.net |
| 8-Bromopurine Nucleosides | Thiols/Amines | C8 | 8-Thio/Amino-purine Nucleosides | researchgate.net |
| 6-Chloropurine | Amines | C6 | 6-Aminopurines | nih.gov |
Cross-Coupling Reactions in the Functionalization of Purine Systems (e.g., Suzuki, Stille)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the purine system at various positions, including C2, C6, and C8. researchgate.netacs.orgavcr.cz The Suzuki and Stille reactions are prominent examples. csic.esacs.org
The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide or triflate, has been extensively used for the C8-arylation of purines. begellhouse.comelsevierpure.com This reaction is often favored due to the stability and low toxicity of the boronic acid reagents. The coupling of an 8-bromopurine derivative with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base is a direct and efficient route to 8-(2-fluorophenyl)-9H-purine. begellhouse.comelsevierpure.com Aqueous conditions can sometimes be employed, which is advantageous when working with sensitive substrates like nucleosides. elsevierpure.com
The Stille coupling , which utilizes organotin reagents, is another effective method for forming C-C bonds with the purine core. csic.es Similar to the Suzuki reaction, it can be used to introduce aryl, alkenyl, and alkynyl groups at the C8 position by reacting an 8-halopurine with a suitable organostannane. nih.govresearchgate.net
These cross-coupling methodologies have greatly expanded the diversity of accessible purine derivatives, allowing for fine-tuning of their chemical properties. acs.orgrsc.org
| Coupling Reaction | Halo-Purine Position | Coupling Partner | Catalyst System (Example) | Product | References |
| Suzuki | C8-Br | Arylboronic Acid | Pd(OAc)2 / TPPTS | C8-Arylpurine | acs.orgelsevierpure.com |
| Suzuki | C6-Cl | Boronic Acids/Amines | Palladium-based | C6-Substituted Purine | researchgate.net |
| Stille | C8-Br | Organostannane | Palladium-based | C8-Aryl/Alkenyl/Alkynyl Purine | researchgate.netcsic.es |
| Sonogashira | C8-Br | Terminal Alkyne | (PPh3)2PdCl2 / CuI | C8-Alkynylpurine | mdpi.com |
Chemical Modifications and Analogue Synthesis
Once the this compound core is synthesized, it can be further diversified by modifications at other positions of the purine ring, primarily at the N9, C2, and C6 positions. researchgate.net
Modification at the N9 Position of the Purine Ring
The N9 position of the purine ring is a common site for alkylation or arylation. rsc.org The hydrogen atom on the imidazole (B134444) ring is acidic and can be deprotonated with a base, followed by reaction with an electrophile like an alkyl halide. researchgate.net Microwave irradiation has been shown to accelerate N9-alkylation reactions, often leading to higher yields and reduced formation of byproducts. researchgate.net A variety of groups, including alkyl, benzyl, and cyclopentyl, can be introduced at this position. researchgate.netnih.gov The choice of substituent at N9 can significantly influence the biological activity and physical properties of the resulting molecule. nih.gov
It is important to note that alkylation can sometimes occur at the N7 position as well, and the regioselectivity (N9 vs. N7) can depend on the reaction conditions and the substituents already present on the purine ring. researchgate.net To ensure N9-selectivity, one strategy involves using a protecting group at N7, performing the N9-alkylation, and then deprotecting. researchgate.net
| Reagent | Conditions | N9-Substituent | Reference |
| Alkyl Halide | Base (e.g., K2CO3), DMF | Alkyl | researchgate.net |
| Cyclopentyl Halide | Base, Solvent | Cyclopentyl | nih.gov |
| Benzyl Bromide | Base (K2CO3), DMF | Benzyl | researchgate.net |
| Ethyl Tosylate/Diethyl Sulfate | Heat | Ethyl | nih.gov |
Modification at the C2 and C6 Positions of the Purine Ring
The C2 and C6 positions of the this compound scaffold can be functionalized, often starting from precursors bearing chloro substituents at these positions. researchgate.netrsc.org As mentioned earlier, nucleophilic aromatic substitution is a key strategy. researchgate.net The reactivity of these positions allows for the introduction of a wide range of substituents, including amino, alkoxy, and thio groups. researchgate.netnih.gov
For instance, starting with a 6-chloro-8-(2-fluorophenyl)purine derivative, the chlorine atom can be displaced by various amines to generate a library of 6-amino-substituted analogues. nih.govnih.gov If both C2 and C6 positions are chlorinated, sequential and selective substitution can be achieved, typically with the C6 position reacting first. researchgate.net
Transition metal-catalyzed cross-coupling reactions can also be employed to introduce carbon-based substituents at the C2 and C6 positions, further expanding the chemical space of accessible analogues. researchgate.netavcr.cz
Synthesis of Novel 3'-Fluorinated Purine Nucleoside Analogues
The synthesis of 3'-fluorinated purine nucleoside analogues of this compound can be achieved through several strategic approaches. A common method involves the glycosylation of the pre-synthesized this compound base with a suitable 3'-fluorinated sugar donor. Alternatively, the 2-fluorophenyl group can be introduced onto a pre-existing purine nucleoside that already contains the 3'-fluorinated sugar moiety.
One versatile method for the synthesis of 3'-fluorinated nucleosides begins with a protected 3'-deoxy-3'-fluororibofuranose intermediate. This intermediate can then be coupled with the purine base. For instance, a universal intermediate such as 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose could be coupled with this compound using a Vorbrüggen glycosylation reaction. This reaction typically employs a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to facilitate the formation of the N-glycosidic bond.
Another powerful strategy for creating these analogues is through cross-coupling reactions on a pre-formed 3'-fluorinated purine nucleoside. For example, starting with an 8-bromo-3'-deoxy-3'-fluoropurine nucleoside, a Suzuki-Miyaura cross-coupling reaction with 2-fluorophenylboronic acid can be employed. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. studfile.net
The general synthetic approach is outlined in the scheme below:
Scheme 1: Synthesis of 3'-Fluorinated Purine Nucleoside Analogue via Suzuki Coupling
Synthesis of Hybrid Purine Structures
Hybrid purine structures incorporating the this compound scaffold can be designed to combine the properties of the purine core with other pharmacologically relevant moieties. The synthesis of such hybrids often relies on the functionalization of the purine ring at various positions, most commonly at the N9 position or by introducing further substituents on the purine core itself.
A prevalent method for creating N9-substituted hybrid structures is the alkylation of this compound with a suitable alkyl halide containing the desired hybridizing moiety. For instance, reacting this compound with a linker molecule terminating in a reactive group (e.g., a halogen or a tosylate) allows for the attachment of other cyclic or acyclic structures.
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for creating complex hybrid structures. In this approach, an alkyne-functionalized this compound can be reacted with an azide-bearing molecule to form a stable triazole-linked hybrid. For example, N9-propargyl-8-(2-fluorophenyl)-9H-purine can be coupled with a variety of azides to generate a library of hybrid compounds.
Furthermore, multi-component reactions can be employed to construct complex hybrid purines in a single step. These reactions offer a streamlined approach to generating molecular diversity.
Techniques for Structural Characterization of this compound and its Derivatives (e.g., NMR, MS, IR)
The unambiguous structural elucidation of this compound and its derivatives is crucial and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of these compounds.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include those for the purine ring protons (e.g., H-2 and H-6) and the aromatic protons of the 2-fluorophenyl group. The N-H proton of the purine imidazole ring may appear as a broad signal. In nucleoside derivatives, additional signals for the sugar moiety protons would be observed, with their coupling constants providing information about the stereochemistry of the sugar ring.
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. The carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts of the purine and phenyl ring carbons confirm the substitution pattern.
¹⁹F NMR: This technique is particularly useful for fluorinated compounds, providing a direct signal for the fluorine atom and confirming its chemical environment.
Representative NMR Data for 8-Aryl Purine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 9-Cyclopentyl-6-(4-(4-fluorophenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9H-purine | 8.36 (s, 1H), 7.60 (d, 2H), 7.40 (t, 2H), 7.18 (t, 1H), 7.11 (t, 4H), 6.90–7.0 (m, 4H), 4.69–4.78 (m, 1H), 4.48 (br s, 4H), 3.22 (t, 4H), 2.54–2.66 (m, 2H), 1.92–2.16 (m, 4H), 1.60–1.70 (m, 2H) | Not explicitly provided | nih.gov |
| 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole | 8.60 (s, 1H), and other aromatic and methyl signals | Not explicitly provided | tandfonline.com |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these types of molecules.
Mechanistic Investigations and Molecular Interactions
Elucidation of Mechanism of Action at Cellular and Molecular Levels
The mechanisms through which 8-(2-fluorophenyl)-9H-purine and related purine (B94841) derivatives exert their effects are multifaceted, involving the modulation of key signaling pathways, alteration of gene expression, and interference with essential cellular processes.
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. nih.gov The Smoothened (SMO) receptor, a G protein-coupled receptor, is a key component and a significant drug target within this pathway. wikipedia.orgmedchemexpress.com Certain purine derivatives have been designed as SMO antagonists. researchgate.net These compounds inhibit the Hh pathway, which is essential for the growth and development of many tissues. nih.govresearchgate.net Inappropriate reactivation of this pathway in adults has been associated with several types of human cancers. axonmedchem.com
MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and other external stimuli. Alterations in p38 MAPKs are implicated in the pathogenesis of neurodegenerative diseases. nih.gov Inhibition of the p38α MAPK isoform has been shown to reduce neuroinflammation and ameliorate synaptic deficits. nih.gov Some inhibitors function by competing with ATP binding. nih.gov The activation of purinergic receptors, such as the P2X₇ receptor, can recruit protein kinases like p38/MAPK. nih.gov
| Signaling Pathway | Key Target | Effect of Purine Derivative | Therapeutic Implication |
|---|---|---|---|
| Hedgehog (Hh) Signaling | Smoothened (SMO) receptor | Antagonism/Inhibition | Anticancer |
| MAPK Pathway | p38α MAPK | Inhibition | Neuroprotection, Anti-inflammatory |
The modulation of the Hedgehog signaling pathway by purine-based SMO antagonists leads to downstream effects on gene expression. Specifically, these compounds can cause a downregulation of Patched (PTCH) and Glioma-associated oncogene homolog 1 (GLI1) expression. researchgate.net PTCH is the receptor for the Hh ligand, and its inhibition of SMO is relieved upon ligand binding. medchemexpress.com GLI1 is a primary transcriptional effector of the Hh pathway. nih.govnih.gov The expression levels of Hh pathway molecules, including GLI-1 and Sonic hedgehog (SHH), have been found to be overexpressed in some human cancer tissues. researchgate.net
Purine analogues can interfere with a variety of fundamental cellular processes:
DNA Replication and Protein Synthesis: Purine metabolism is intrinsically linked to DNA and RNA synthesis, as purines are essential building blocks for these macromolecules. nih.govnih.govbiochemden.com Inhibition of purine metabolism can disrupt DNA replication. nih.gov Some purine nucleoside analogues are known to suppress DNA synthesis by inhibiting DNA polymerases or by being incorporated into DNA, leading to the accumulation of DNA breaks. mdpi.com The synthesis of purines is a highly regulated process, and its dysregulation can impact cell division and energy metabolism. biochemden.com
ROS Levels: In certain contexts, such as the defense against pathogens in the gut, Hedgehog signaling can trigger the production of microbicidal reactive oxygen species (ROS). nih.gov
Mitochondrial Dysfunction and Apoptosis: The mechanism of action for some purine and sulfonamide-based derivatives is related to the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. nih.gov Mitochondria play a crucial role in apoptosis, and disruption of their function can lead to cell death. nih.gov
Target Identification and Validation
The therapeutic potential of this compound and its analogues stems from their ability to interact with specific molecular targets, including enzymes and receptors.
p38α-MAPK: As previously mentioned, this enzyme is a target for inhibitors that can reduce neuroinflammation and synaptic degeneration. nih.gov
CDK-2: Cyclin-dependent kinase 2 (CDK2) is a key regulator in multiple oncogenic signaling pathways and a promising target for anticancer therapies. nih.gov Purine-based compounds have been designed as CDK2 inhibitors, acting as competitive inhibitors at the ATP binding site. nih.govacs.org Roscovitine, a substituted purine, is a potent and selective CDK inhibitor. nih.gov
Acetylcholinesterase: Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.govfrontiersin.org
| Enzyme Target | Mechanism of Inhibition | Associated Condition/Process |
|---|---|---|
| p38α-MAPK | ATP-competitive inhibition | Neuroinflammation, Neurodegeneration |
| CDK-2 | ATP-competitive inhibition | Cancer |
| Acetylcholinesterase (AChE) | Active site obstruction | Neurodegenerative diseases (e.g., Alzheimer's) |
Smoothened (SMO) receptor: This receptor is a central component of the Hedgehog signaling pathway. wikipedia.org Purine-scaffold-bearing molecules have been developed as SMO antagonists, demonstrating antitumor activity. researchgate.net These antagonists function by inhibiting the Hh pathway, which is often aberrantly activated in cancer. wikipedia.orgresearchgate.net
Adenosine (B11128) Receptors: Adenosine receptors (A₁, A₂A, A₂B, and A₃) are part of the P1 class of purinergic receptors and are activated by adenosine. nih.gov Modulating these receptors has shown potential for treating chronic pain. nih.gov For instance, selective A₃ adenosine receptor agonists have been shown to be effective in models of chronic neuropathic pain. nih.gov
Purinergic Receptors P2X, P2Y: These receptors are activated by nucleotides like ATP and ADP. nih.govnih.gov The P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors. nih.gov Antagonists of P2X₃, P2X₄, P2X₇, and P2Y₁₂ receptors have been shown to reduce chronic or inflammatory pain. nih.govnih.gov
Ligand-Protein Binding Studies
Ligand-protein binding studies are fundamental to understanding the mechanism of action of a compound. Techniques such as competitive binding assays and computational docking provide insights into binding affinity, specificity, and the molecular interactions that stabilize the ligand-protein complex.
BODIPY-cyclopamine Displacement Assays
A BODIPY-cyclopamine displacement assay is a specific type of competitive binding assay used to investigate ligands that target the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. nih.govnih.gov In this assay, a fluorescently labeled version of cyclopamine (B1684311) (BODIPY-cyclopamine) is used as a probe. nih.govresearchgate.net This probe binds with high affinity to the SMO receptor.
The principle of the assay is to measure the ability of a test compound to compete with BODIPY-cyclopamine for the binding site on SMO. A reduction in the fluorescence signal from bound BODIPY-cyclopamine indicates that the test compound has displaced the fluorescent probe, signifying that it binds to the same or an overlapping site on the receptor. nih.govresearchgate.net This method is valuable for screening and characterizing new SMO inhibitors. researchgate.net
Currently, there are no published studies that have utilized the BODIPY-cyclopamine displacement assay to evaluate the binding of this compound to the SMO receptor.
This table outlines the general components and principle of a competitive ligand-protein binding assay.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. harvard.edu This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to its protein target. researchgate.netmdpi.com The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each "pose" based on a calculated binding energy. harvard.edu
For purine analogs, molecular docking is frequently employed to understand structure-activity relationships and to rationalize how substitutions on the purine ring influence binding to target proteins, such as protein kinases. mdpi.com The results can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity.
A search of the scientific literature did not yield specific molecular docking studies performed on this compound. While docking has been applied to a wide range of purine derivatives to explore their binding to various biological targets, this particular compound has not been the subject of such published computational analysis. harvard.eduresearchgate.net
This table provides an example of the kind of data generated from molecular docking studies, which are used to predict ligand-protein interactions.
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Activity
The biological activity of purine (B94841) derivatives can be significantly altered by the introduction of various substituents at different positions on the purine ring and its associated phenyl group.
Role of Fluorine Substitution
The presence and position of a fluorine atom on the C8-phenyl ring of 8-phenyl-9H-purine derivatives can have a profound impact on their biological activity. Fluorine, being a highly electronegative and relatively small atom, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule. These changes can, in turn, affect how the compound interacts with its biological target.
For instance, in the development of novel 2,6,9-trisubstituted purine derivatives, the introduction of a trifluoromethoxyphenyl group at the C6 position was explored. nih.gov While this specific example does not directly pertain to the 2-fluorophenyl group at C8, it highlights the general strategy of using fluorinated substituents to modulate the activity of purine-based compounds. The rationale behind such substitutions often lies in enhancing binding affinity to the target protein or improving pharmacokinetic properties.
Influence of Phenyl Group at C8 Position
The phenyl group at the C8 position of the purine core is a key structural feature that significantly influences the biological activity of this class of compounds. Research has demonstrated that the presence of an aromatic ring at this position is often crucial for potent biological effects, such as anticancer activity. nih.gov
Effects of Substitutions at N9, C2, and C6 Positions
Modifications at the N9, C2, and C6 positions of the purine ring have been extensively explored to optimize the biological activity of 8-phenyl-9H-purine derivatives.
At the N9 position , the introduction of various alkyl or cyclic groups can impact the compound's solubility, cell permeability, and interaction with the target. For instance, the presence of a cyclopentyl group at the N9 position has been incorporated into the design of some potent anticancer purine derivatives. nih.gov Other studies have investigated a range of N-alkyl substitutions to analyze their effect on antitumor activity. nih.gov
Substitutions at the C2 and C6 positions are also critical for modulating the biological profile. The introduction of different functional groups at these positions can lead to significant changes in potency and selectivity. For example, SAR studies have revealed that an arylpiperazinyl system connected at the C6 position can be beneficial for cytotoxic activity. nih.govresearchgate.net Conversely, the introduction of bulky groups at the C2 position has been found to be unfavorable in some cases. nih.govresearchgate.net In the context of Bcr-Abl inhibitors, substitutions on the phenylamino (B1219803) group at the C6 position have been systematically varied to enhance potency. mdpi.com Furthermore, the nature of the substituent at C6, such as a 4-phenoxyphenyl group, has been identified as a key determinant of anticancer activity in certain series of purine analogues. nih.gov
The strategic combination of substitutions at these positions allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.
Computational Approaches in SAR Analysis (e.g., 3D-QSAR)
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, play a pivotal role in understanding the SAR of 8-phenyl-9H-purine derivatives. 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D structural and electronic properties.
These models provide valuable insights into how steric and electrostatic fields of a molecule influence its interaction with a biological target. For instance, 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives have shown that steric properties can have a more significant contribution to cytotoxicity than electronic properties. nih.govresearchgate.net Such models can generate 3D contour maps that visualize regions where bulky or electropositive/electronegative groups are likely to enhance or diminish biological activity.
By analyzing these models, medicinal chemists can rationally design new compounds with potentially improved potency. For example, a 3D-QSAR study on purine-based Bcr-Abl inhibitors guided the design of a new series of compounds with enhanced activity. mdpi.com The models accurately predicted that certain modifications, such as the isosteric replacement of a benzene (B151609) ring with pyridine, would lead to increased potency. mdpi.com These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Conformational Analysis and Binding Mode Predictions
Understanding the three-dimensional conformation of 8-(2-fluorophenyl)-9H-purine and how it binds to its biological target is crucial for rational drug design. Conformational analysis determines the preferred spatial arrangement of the atoms in the molecule, which is essential for its interaction with a protein's binding site.
Molecular docking simulations are computational techniques used to predict the binding mode of a ligand within the active site of a protein. These simulations can provide detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies have been used to elucidate the binding modes of purine derivatives as ALK inhibitors and to understand the structural basis for their activity. thieme-connect.com By predicting how a molecule like this compound might bind to its target, researchers can identify key interactions that are important for its biological effect and design modifications to enhance these interactions.
Preclinical Research and Therapeutic Potential
Evaluation in Animal Models of Disease
Animal models are indispensable for understanding how a potential drug behaves in a complex, living system, providing insights into its efficacy and mechanism of action before human trials. However, a comprehensive review of published scientific literature reveals no specific in vivo studies utilizing animal models for the evaluation of 8-(2-fluorophenyl)-9H-purine. The following sections discuss the types of models where such a compound might be tested, based on the known activities of other purine (B94841) derivatives.
The purine structure is fundamental to DNA and RNA, making its analogues potent antimetabolites that can interfere with the rapid proliferation of cancer cells. acs.org Animal models for tumor inhibition typically involve xenografts, where human cancer cells are implanted into immunocompromised mice to form tumors. The efficacy of a test compound is then measured by its ability to reduce tumor volume or growth.
Despite the established role of purine derivatives in oncology, there is no publicly available data from in vivo tumor inhibition studies conducted specifically on the compound this compound. Research on other, more complex purine analogues has shown that substitutions on the purine ring can lead to significant cytotoxic activity in cell lines, which is a prerequisite for advancing to animal models. nih.govacs.orgnih.gov
Purine metabolism plays a crucial role in the central nervous system, influencing neurotransmission and neuronal energy homeostasis. mdpi.com Disruptions in these pathways are linked to various neurological disorders. mdpi.com Animal models for these conditions are diverse; for example, maximal electroshock-induced seizure (MES) models in rats are used to test anticonvulsant activity, while neurotoxin-induced models (e.g., using MPTP) can replicate features of Parkinson's disease. nih.gov
While related compounds such as 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines have been successfully evaluated in rat models for anticonvulsant properties, there are no published findings from animal studies investigating the effects of this compound in any neurological disease models. nih.gov
Toxicity and Selectivity Studies in Preclinical Settings
A critical aspect of preclinical research is determining a compound's safety profile. Toxicity studies in animals help identify potential adverse effects and establish a safe therapeutic window. Selectivity, the ability of a compound to affect its intended target with minimal impact on other cells or proteins, is equally important. For anticancer agents, selectivity is often measured by comparing the cytotoxicity towards cancer cells versus healthy, non-malignant cells.
Currently, there is no specific information in the scientific literature detailing the preclinical toxicity or selectivity profile of this compound.
Therapeutic Applications and Future Drug Development
Based on the chemical structure of this compound and the broader activities of the purine analogue class, its therapeutic potential could theoretically lie in oncology or neurology. The fluorophenyl moiety is a common feature in medicinal chemistry, often used to enhance metabolic stability or binding affinity.
However, without foundational in vitro and in vivo data, the specific therapeutic applications for this compound remain purely speculative. Future drug development for this compound would be entirely dependent on initial screening studies to identify any significant biological activity. Should such activity be discovered, further investigation into its mechanism of action, efficacy in animal models, and safety profile would be required to warrant any consideration for clinical development. As of now, the compound remains a subject for foundational chemical research rather than a candidate in the drug development pipeline.
Q & A
Basic Research Question
- Column chromatography : Silica gel with EtOAc/hexane gradients resolves polar impurities (e.g., 61% recovery for compound 31 ) .
- Recrystallization : High-melting-point derivatives (e.g., 214–216°C for compound 21 ) are purified via ethanol/water mixtures .
- HPLC : Semi-preparative C18 columns achieve >99% purity for pharmacological assays .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
